Isooncinotine

Description

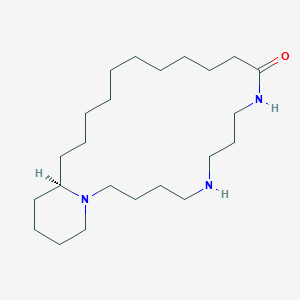

Structure

2D Structure

3D Structure

Properties

CAS No. |

21008-80-0 |

|---|---|

Molecular Formula |

C23H45N3O |

Molecular Weight |

379.6 g/mol |

IUPAC Name |

(22R)-1,6,10-triazabicyclo[20.4.0]hexacosan-11-one |

InChI |

InChI=1S/C23H45N3O/c27-23-16-8-6-4-2-1-3-5-7-14-22-15-9-11-20-26(22)21-12-10-17-24-18-13-19-25-23/h22,24H,1-21H2,(H,25,27)/t22-/m1/s1 |

InChI Key |

PCCGPXUVEYTSFS-JOCHJYFZSA-N |

SMILES |

C1CCCCCC(=O)NCCCNCCCCN2CCCCC2CCCC1 |

Isomeric SMILES |

C1CCCCCC(=O)NCCCNCCCCN2CCCC[C@H]2CCCC1 |

Canonical SMILES |

C1CCCCCC(=O)NCCCNCCCCN2CCCCC2CCCC1 |

Synonyms |

isooncinotine |

Origin of Product |

United States |

Synthetic Methodologies for Isooncinotine and Its Analogues

Historical Perspectives on Isooncinotine Synthesis

Early synthetic efforts toward this compound and other macrocyclic spermidine (B129725) alkaloids often resulted in racemic mixtures. pnas.org These initial approaches were crucial in establishing the fundamental chemical framework of these complex natural products but lacked the stereochemical control necessary for producing the specific enantiomer found in nature, (-)-isooncinotine. The challenges in obtaining pure samples from natural sources further underscored the need for effective total synthesis strategies. pnas.org A historical strategy in alkaloid synthesis, dating back to Ladenburg's 1886 synthesis of (+)-coniine, involves the reduction of an unsaturated heteroaromatic molecule to create a saturated, stereogenic piperidine (B6355638) ring. researchgate.net This foundational concept has been refined and modernized in contemporary syntheses of this compound. researchgate.net

Total Synthesis Approaches for (-)-Isooncinotine

The development of catalysis-based methods has revolutionized the total synthesis of (-)-isooncinotine, providing a concise and efficient pathway to this complex molecule. pnas.orgnih.gov These modern approaches have successfully addressed the challenge of stereoselectivity, enabling the synthesis of the optically active form of the alkaloid. pnas.org

Catalysis-Based Enantioselective Syntheses

A hallmark of modern (-)-isooncinotine synthesis is the extensive use of catalytic reactions to achieve high levels of efficiency and enantioselectivity. pnas.orgnih.gov These strategies often integrate multiple catalytic steps into a streamlined process. pnas.org

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. acs.orgnih.gov While palladium and nickel catalysts are widely used, there has been a growing interest in employing more earth-abundant and less toxic metals like iron. pnas.org

In the total synthesis of (-)-isooncinotine, a key step involves a selective iron-catalyzed alkyl-aryl cross-coupling reaction. pnas.orgpnas.orgnih.gov This reaction utilizes an iron salt to couple a difunctionalized pyridine (B92270) substrate, demonstrating that inexpensive iron catalysts can be effective substitutes for traditional palladium and nickel catalysts in such transformations. pnas.org This approach highlights the chemoselectivity of iron-catalyzed reactions. acs.orgnih.gov

The general mechanism for metal-catalyzed cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov In the case of iron, the oxidative addition of C(sp³)-electrophiles is proposed to proceed through a radical mechanism. nih.gov

Table 1: Key Features of Iron-Catalyzed Cross-Coupling in this compound Synthesis

| Feature | Description | Reference |

| Catalyst | Iron salts (e.g., Fe(acac)₃) | pnas.orgacs.org |

| Reactants | Difunctionalized pyridine substrate and an alkyl-Grignard reagent | pnas.org |

| Significance | Provides a cost-effective and less toxic alternative to Pd and Ni catalysts. | pnas.org |

| Selectivity | Demonstrates high chemoselectivity in the coupling process. | acs.org |

Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. rsc.org In the synthesis of (-)-isooncinotine, a heterogeneous asymmetric hydrogenation step is crucial for setting the chiral center of the piperidine ring. pnas.orgpnas.orgnih.gov

This transformation is achieved through the hydrogenation of a substituted pyridine derivative. pnas.org The pyridine ring is activated for hydrogenation by protonation. pnas.org A chiral auxiliary attached to the pyridine directs the approach of hydrogen from a heterogeneous catalyst to one face of the molecule, leading to the formation of the desired enantiomer of the piperidine derivative with excellent enantiomeric excess (ee). pnas.orgnih.gov This method is highly efficient as it also facilitates the cleavage and recovery of the chiral auxiliary in the same step. nih.gov

Table 2: Asymmetric Hydrogenation in (-)-Isooncinotine Synthesis

| Parameter | Details | Reference |

| Substrate | Substituted pyridine bearing a chiral oxazolidinone auxiliary | pnas.orgnih.gov |

| Catalyst | Heterogeneous catalyst (e.g., Pd(OH)₂ on charcoal) | nih.gov |

| Key Outcome | Formation of the optically active piperidine core with high ee (94%). | nih.gov |

| Advantage | Integration of auxiliary cleavage and protecting group removal in one pot. | pnas.orgnih.gov |

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of large macrocyclic rings. researchgate.net In the synthesis of (-)-isooncinotine, an RCM reaction is employed to form the 22-membered lactam ring. pnas.orgpnas.orgnih.gov

Table 3: RCM in the Synthesis of (-)-Isooncinotine

| Feature | Description | Reference |

| Reaction | Ring-Closing Metathesis | pnas.org |

| Purpose | Formation of the 22-membered macrocyclic lactam. | pnas.orgpnas.org |

| Catalyst | Ruthenium-based metathesis catalyst. | pnas.org |

| Integration | Followed by hydrogenation in a one-pot process to yield the saturated macrocycle. | pnas.org |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of (-)-isooncinotine, a chiral oxazolidinone, a type of Evans auxiliary, plays a critical role. ethz.chacs.org

This auxiliary is attached to the pyridine ring prior to the asymmetric hydrogenation step. nih.govethz.ch The steric bulk of the auxiliary effectively shields one face of the pyridine ring, directing the hydrogenation to the opposite face and thereby establishing the desired stereochemistry at the C2 position of the piperidine ring. nih.gov The use of copper iodide and N,N'-dimethylethylenediamine facilitates the attachment of the chiral oxazolidinone to the pyridine core in high yield. acs.org The auxiliary is then cleaved and can be recovered after the hydrogenation. nih.gov

The development of various chiral auxiliaries has been a significant focus in asymmetric synthesis, with many derived from inexpensive natural sources. researchgate.net

Table 4: Chiral Auxiliary in (-)-Isooncinotine Synthesis

| Auxiliary Type | Specific Auxiliary | Role | Reference |

| Oxazolidinone | Evans-type auxiliary | Directs the stereochemical outcome of the asymmetric hydrogenation. | ethz.chacs.org |

| Attachment | Copper-catalyzed N-arylation | Attaches the auxiliary to the pyridine precursor. | acs.org |

| Cleavage | During hydrogenation | The auxiliary is removed and can be recovered. | nih.gov |

Ring-Closing Metathesis (RCM) Strategies

Chemo-Enzymatic and Biocatalytic Synthesis Routes

While a complete chemo-enzymatic total synthesis of this compound has not been extensively reported, the application of biocatalysis to the synthesis of its core structural motifs represents a promising avenue for more efficient and stereoselective preparations. rsc.org The this compound structure contains a chiral piperidine unit, a key target for enzymatic resolution.

Biocatalytic approaches are particularly advantageous for establishing stereocenters with high fidelity. acs.org For instance, the kinetic resolution of racemic piperidine derivatives, which are precursors to the piperidine moiety in this compound, can be achieved using various hydrolases like lipases and proteases. researchgate.net These enzymes can selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. researchgate.net For example, the enzymatic kinetic resolution of 2-piperidineethanol (B17955) and its derivatives has been explored, demonstrating the feasibility of obtaining enantiopure building blocks for alkaloid synthesis. researchgate.netmdpi.com

The macrocyclization step in this compound synthesis is another area where biocatalysis could offer significant advantages. rsc.org Thioesterase domains, responsible for the cyclization of resorcylic acid lactones in natural product biosynthesis, have shown promise as versatile biocatalysts for forming large-ring macrolactones and macrolactams. rsc.org Although not yet applied directly to this compound, these enzymes exhibit tolerance for a range of substrates, suggesting their potential for catalyzing the formation of this compound's 22-membered lactam ring from a suitable linear precursor. rsc.org The use of such enzymes could circumvent challenges associated with chemical macrocyclization methods, such as the need for high-dilution conditions.

The following table summarizes potential enzymatic reactions applicable to the synthesis of this compound precursors:

| Enzyme Class | Reaction Type | Substrate Type | Potential Application in this compound Synthesis | Reference |

| Hydrolases (e.g., Lipases, Proteases) | Kinetic Resolution | Racemic 2-substituted piperidine derivatives | Enantioselective synthesis of the chiral piperidine core. | researchgate.netresearchgate.net |

| Transaminases (TAs) | Asymmetric amination | Prochiral ketones | Stereoselective introduction of the amine functionality. | acs.org |

| Thioesterases (TEs) | Macrolactonization / Macrolactamization | ω-amino or ω-hydroxy carboxylic acid derivatives | Formation of the 22-membered macrocyclic lactam ring. | rsc.org |

| Oxidoreductases | Selective oxidation/reduction | Hydroxyl or carbonyl groups in advanced intermediates | Functional group interconversions under mild conditions. | acs.org |

Divergent Synthetic Strategies

A hallmark of modern synthetic chemistry is the development of divergent strategies that allow for the preparation of multiple, structurally related compounds from a common intermediate. mdpi.comrsc.org This approach is particularly valuable for creating libraries of natural product analogues for structure-activity relationship (SAR) studies.

A notable total synthesis of (-)-isooncinotine by Fürstner and colleagues exemplifies a catalysis-based, and inherently divergent, approach. nih.gov A key feature of their strategy is the use of a selective iron-catalyzed alkyl-aryl cross-coupling reaction to connect two key fragments. This is followed by a heterogeneous asymmetric hydrogenation to establish the crucial stereocenter of the piperidine ring. The final macrocyclic structure is forged through a highly integrated ring-closing metathesis (RCM) followed by hydrogenation. nih.gov

The advanced intermediate prior to macrocyclization in such a synthesis serves as a branch point. By modifying the side chains or the aromatic portion of this intermediate before the ring-closing step, a variety of this compound analogues can be accessed. For example, different Grignard reagents could be employed in the initial iron-catalyzed cross-coupling to introduce diversity in one part of the molecule. Similarly, variations in the olefinic partners for the RCM reaction could lead to analogues with different ring sizes or functionalities within the macrocycle.

The core principle of this divergent approach is summarized in the following table, highlighting key reactions and their potential for diversification:

| Synthetic Step | Key Reaction | Potential for Diversification | Reference |

| Fragment Coupling | Iron-catalyzed alkyl-aryl cross-coupling | Use of various Grignard reagents to modify the side chain attached to the aromatic ring. | nih.gov |

| Stereocenter Installation | Heterogeneous asymmetric hydrogenation | While specific for the target, alternative chiral catalysts could be explored for other stereoisomers. | nih.gov |

| Macrocyclization | Ring-Closing Metathesis (RCM) | Variation of the diene precursor to alter the macrocycle's structure and size. | nih.gov |

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring its chemical space and understanding the structural requirements for any potential biological activity. nih.gov

Strategies for Structural Modification

Structural modification of a natural product like this compound can be approached in several ways, often guided by the principles of medicinal chemistry. mdpi.com These strategies can range from simple functional group modifications to more complex alterations of the core scaffold.

Modification of the Aromatic Ring: The phenyl ring in this compound is a prime target for modification. Substituents can be introduced to alter electronic properties, lipophilicity, and steric bulk. This can be achieved by starting with substituted aromatic precursors in a divergent synthesis.

Alteration of the Polyamine Chain: The length and constitution of the polyamine chain connecting the aromatic ring and the piperidine moiety can be varied. This could involve synthesizing precursors with different numbers of methylene (B1212753) units or introducing other functional groups like ethers or amides within the chain.

Modification of the Piperidine Ring: The piperidine ring offers several points for modification. The nitrogen atom can be alkylated or acylated. The stereochemistry of the substituent at the C-2 position can be inverted or the substituent itself can be changed.

Macrocycle Ring Size Variation: As mentioned in the divergent synthesis section, the size of the 22-membered lactam ring can be altered by using different diene precursors in the RCM reaction. This would lead to a series of homologous macrocycles.

Exploration of Synthetic Accessibility to Analog Libraries

The creation of analog libraries is a key strategy in modern drug discovery and chemical biology. nih.govrsc.org For this compound, the synthetic accessibility of such a library is largely dependent on the efficiency and flexibility of the chosen synthetic route. A divergent synthetic approach is inherently well-suited for library synthesis.

The feasibility of generating a library of this compound analogs hinges on the availability of diverse building blocks and the robustness of the key chemical transformations. For instance, a library based on modifications to the aromatic ring would require a range of substituted starting materials that are commercially available or readily synthesized.

The following table outlines a hypothetical approach to building an this compound analog library based on a divergent synthetic strategy:

| Point of Diversification | Building Block Variation | Key Reaction for Incorporation | Potential Library Size |

| Aromatic Ring | Substituted Phenyl Grignard Reagents | Iron-catalyzed cross-coupling | High (dependent on available Grignard reagents) |

| Polyamine Chain | ω-alkenyl halides of varying lengths | Alkylation | Moderate |

| Piperidine Substituent | N-protected 2-substituted piperidine derivatives | Amide coupling | Moderate |

By systematically combining a set of diverse building blocks at these key points, a combinatorial library of this compound analogues can be generated. The synthetic accessibility of each member of the library would need to be considered, with simpler modifications generally leading to higher accessibility.

Structural Analysis and Elucidation Methodologies

Advanced Spectroscopic Techniques in Isooncinotine Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

In the total synthesis of (-)-isooncinotine, ¹H NMR and ¹³C NMR were instrumental in characterizing key intermediates and the final product. pnas.org For instance, the ¹H-NMR spectrum of a crucial precursor displayed characteristic signals corresponding to its complex structure, while the ¹³C-NMR spectrum confirmed the presence of the expected number of carbon atoms in their respective chemical environments. pnas.org These spectra, often recorded on high-field instruments (e.g., 300 or 400 MHz), provide detailed information on chemical shifts (δ) and coupling constants (J), which are essential for deducing the connectivity of protons and carbons. pnas.org

Two-dimensional (2D) NMR experiments, though not explicitly detailed in the provided search results for this compound itself, are standard and powerful tools in the structural elucidation of complex natural products. Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal direct one-bond and long-range (two- to three-bond) carbon-hydrogen correlations, respectively. These correlations are vital for assembling the molecular puzzle and confirming the intricate ring structure and side-chain attachments of this compound.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry (MS) is another indispensable tool for the structural analysis of this compound, primarily used to determine the molecular weight and elemental composition of the compound and its synthetic intermediates.

High-Resolution Mass Spectrometry (HRMS) using techniques like Electron Ionization (EI) has been crucial in confirming the molecular formula of this compound and its precursors. pnas.org For example, in the synthesis of (-)-isooncinotine, the calculated mass for a protonated intermediate (C₂₅H₄₇N₃O) was found to be in excellent agreement with the experimentally measured value, providing strong evidence for its elemental composition. pnas.org This level of precision, often to several decimal places, allows for the confident assignment of molecular formulas, a critical step in structural elucidation. bioanalysis-zone.com

Tandem mass spectrometry (MS/MS) can provide further structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. thermofisher.com While specific fragmentation patterns for this compound were not detailed in the provided search results, this technique would typically be used to confirm the presence of key structural motifs within the molecule, such as the spermidine (B129725) backbone and the macrocyclic lactam ring.

Chromatographic Methods for Isolation and Purity Assessment

The isolation of this compound from natural sources or its purification after synthetic procedures relies on various chromatographic techniques. These methods are also crucial for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, purification, and analysis of complex mixtures. researchgate.netthermofisher.com In the context of spermidine alkaloids, HPLC is often used to separate isomers that are difficult to distinguish by other means. acs.org For instance, oncinotine (B1196384) and neooncinotine (B1239083) are reportedly inseparable by standard chromatography, but pure oncinotine can be obtained after converting neooncinotine to this compound, which can then be separated. acs.org

Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is a common mode for the analysis of alkaloids. researchgate.netmdpi.com The separation is based on the differential partitioning of the analytes between the two phases. thermofisher.com Detection is often achieved using a photodiode array (PDA) or UV detector, which measures the absorbance of the eluting compounds at specific wavelengths. mdpi.comnih.gov The purity of an this compound sample can be assessed by the presence of a single, sharp peak in the HPLC chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used for separating and analyzing volatile compounds. sigmaaldrich.com For non-volatile compounds like this compound, derivatization is often required to increase their volatility. boku.ac.at

In the enantioselective total synthesis of (-)-isooncinotine, GC analysis was used to determine the enantiomeric excess (ee) of a key chiral intermediate. pnas.org This was achieved by converting the intermediate into a volatile N-trifluoroacetamide derivative, which could then be analyzed on a chiral GC column. pnas.org The different enantiomers interact differently with the chiral stationary phase, leading to their separation and allowing for the determination of their relative amounts. gcms.cz This is a critical step in asymmetric synthesis to ensure the stereochemical purity of the final product.

Chiral Resolution and Enantiopurity Determination Methods

The stereochemistry of this compound is a critical determinant of its biological activity. The single chiral center in the piperidine (B6355638) ring necessitates the use of chiral resolution techniques to separate the enantiomers from a racemic mixture or the application of stereoselective synthesis to produce a single enantiomer. Consequently, robust analytical methodologies are required to determine the enantiomeric purity of the final product.

The enantioselective total synthesis of (-)-isooncinotine has been achieved, underscoring the importance of controlling the stereochemistry to obtain the biologically active enantiomer. pnas.orgnih.gov A key step in this synthesis involves a heterogeneous asymmetric hydrogenation to establish the chiral center. pnas.orgnih.gov Following synthesis, the determination of enantiomeric purity is crucial to ensure the effectiveness and specificity of the compound.

Chiral Resolution Techniques

While asymmetric synthesis is a powerful tool for obtaining single enantiomers, classical resolution methods remain relevant for separating racemic mixtures. symeres.com These techniques are particularly useful in early-stage research or when asymmetric routes are not yet optimized.

One of the most common methods for resolving chiral amines like the precursors to this compound is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. ardena.com After separation, the chiral auxiliary is removed to yield the individual enantiomers of the amine.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

| Tartaric Acid | Dicarboxylic Acid |

| Camphorsulfonic Acid | Sulfonic Acid |

| Mandelic Acid | α-Hydroxy Carboxylic Acid |

| N-Acetyl-L-leucine | Amino Acid Derivative |

Enzymatic resolution offers a green and highly selective alternative for separating enantiomers. symeres.com Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the acylated and unacylated forms. researchgate.net

Enantiopurity Determination Methods

Once a single enantiomer of this compound or its precursor is isolated, its enantiomeric purity must be rigorously determined. Enantiomeric excess (ee) is a measure of this purity, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org

High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary and highly accurate technique for determining the enantiomeric purity of chiral compounds. skpharmteco.comopenochem.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation on the chromatogram. openochem.org The relative peak areas of the two enantiomers allow for the precise calculation of the enantiomeric excess. openochem.org

Table 2: Typical Chiral Stationary Phases for Amine Enantiomer Separation

| Stationary Phase Type | Chiral Selector |

| Polysaccharide-based | Cellulose or Amylose derivatives |

| Pirkle-type | π-acidic or π-basic aromatic rings |

| Protein-based | e.g., α1-acid glycoprotein (B1211001) (AGP) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be employed to determine enantiomeric excess, typically through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). ic.ac.uk

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers in solution. This interaction can induce chemical shift differences between the corresponding protons of the two enantiomers in the ¹H NMR spectrum, allowing for their integration and the calculation of the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the relative integration of specific signals provides the diastereomeric ratio, which corresponds to the original enantiomeric ratio.

Optical Rotation

Historically, polarimetry was a common method for assessing enantiomeric purity. ic.ac.uk A pure enantiomer will rotate the plane of polarized light by a specific amount, known as the specific rotation. The measured optical rotation of a sample can be compared to the specific rotation of the pure enantiomer to calculate the optical purity, which is often used as an approximation of enantiomeric excess. chemistrysteps.com For instance, the reported specific rotation for synthesized (-)-isooncinotine is [α]D²⁰ = -32 (c 0.067, MeOH). pnas.org While useful, this method is less accurate than chromatographic or NMR techniques and can be affected by impurities. skpharmteco.com

Table 3: Comparison of Enantiopurity Determination Methods

| Method | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. openochem.org | High accuracy and precision, widely applicable. skpharmteco.com | Requires specialized chiral columns. openochem.org |

| NMR Spectroscopy | Formation of diastereomeric species with distinct NMR signals. ic.ac.uk | Provides structural information, no separation needed. | May require derivatization, sensitivity can be lower than HPLC. |

| Polarimetry | Measurement of the rotation of plane-polarized light. chemistrysteps.com | Rapid and simple measurement. | Less accurate, sensitive to impurities, concentration, and solvent. skpharmteco.comic.ac.uk |

Structure Activity Relationship Sar Studies of Isooncinotine

Methodological Frameworks for SAR Analysis

The exploration of isooncinotine's SAR relies on a combination of synthetic, experimental, and computational methodologies designed to systematically probe the influence of its structural components on biological function.

Synthetic Approaches: The foundation of any SAR study is the ability to create molecular analogs. The total synthesis of (-)-isooncinotine has been achieved through various catalysis-based strategies, providing a blueprint for generating derivatives. pnas.orgresearchgate.net Key synthetic methodologies that enable the production of this compound and its analogs include:

Asymmetric Synthesis: To control the stereochemistry of the piperidine (B6355638) ring, a critical chiral center in the molecule. ethz.ch

Ring-Closing Metathesis (RCM): An efficient method for forming the large macrocyclic lactam ring from a linear diene precursor. acs.org

Cross-Coupling Reactions: Metal-catalyzed reactions, such as iron-catalyzed alkyl-aryl coupling, are used to assemble the carbon skeleton. pnas.org

Modular Synthesis: Strategies that assemble the molecule from distinct building blocks (e.g., the piperidine unit, the spermidine (B129725) chain, and the fatty acid portion) allow for variation at each component to create a library of analogs. ethz.chacs.org

Experimental and Computational Analysis: Once synthesized, analogs are subjected to a variety of tests to determine their activity. The insights from these experiments guide the design of new compounds.

| Framework Type | Method | Description |

| Experimental | Biological Assays | In vitro testing of compounds against specific targets (e.g., enzymes, receptors) or in cell-based assays (e.g., cancer cell lines) to measure biological activity, such as IC₅₀ values. nih.govnih.govnih.gov |

| Analytical Techniques | Methods like fluorometric determination, Gas Chromatography (GC), and GC-Mass Spectrometry (GC-MS) are used for the analysis of polyamines and their metabolites. | |

| Computational | Molecular Docking | Simulation of the binding of a ligand to the active site of a target protein to predict binding affinity and orientation, helping to explain observed SAR. mdpi.comnih.gov |

| QSAR Modeling | Quantitative Structure-Activity Relationship models use statistical methods to correlate variations in chemical structure with changes in biological activity, enabling the prediction of activity for novel compounds. nih.gov |

These frameworks are applied iteratively: synthesis produces new compounds, biological testing generates data, and computational analysis helps rationalize the results and design the next generation of molecules for synthesis. mdpi.com

Identification of Key Structural Motifs for Biological Activity

The structure of this compound contains several distinct motifs, each with the potential to be a key determinant of its biological function. SAR studies aim to dissect the contribution of each part. While specific SAR data for a wide range of this compound analogs is not extensively documented in publicly available literature, the potential importance of its constituent motifs can be inferred from its structure and the broader field of polyamine chemistry.

The primary structural motifs of this compound are:

The Spermidine Polyamine Chain: Polyamines like spermidine are essential for cell growth, and their analogs are known to exhibit antiproliferative and antineoplastic activity. researchgate.net This chain provides precisely spaced nitrogen atoms that can form multiple hydrogen bonds or electrostatic interactions with a biological target.

The Macrocyclic Lactam Ring: The 22-membered ring constrains the molecule's conformation, reducing the entropic penalty upon binding to a target. The lactam group itself provides a hydrogen bond donor and acceptor.

The Long Aliphatic Chain: This hydrophobic chain, derived from a fatty acid, contributes to the molecule's lipophilicity, which can be crucial for membrane interactions and transport into cells.

The synthesis of truncated or simplified analogs is a primary strategy to probe the importance of these motifs. ethz.ch For instance, creating analogs with different ring sizes or altered polyamine linkers would directly test the role of the macrocyclic architecture and the spacing of the nitrogen atoms.

Impact of Macrocyclic Architecture on Ligand-Target Interactions

The macrocyclic nature of this compound is perhaps its most defining structural feature and is expected to have a profound impact on its interactions with biological targets compared to flexible, linear analogs.

Macrocyclization offers several key advantages for ligand-target binding:

Conformational Pre-organization: By locking the molecule into a more rigid conformation, the macrocycle reduces the entropic cost of binding, which can lead to higher binding affinity.

Binding to Challenging Targets: Traditional small molecules often struggle to bind to targets with large, flat, or shallow surfaces, such as those involved in protein-protein interactions (PPIs). The large surface area and defined three-dimensional shape of macrocycles like this compound make them better suited for inhibiting such targets.

Improved Selectivity: The rigid and complex shape of a macrocycle can lead to more specific interactions with the intended target, reducing off-target effects.

Studies on other macrocyclic molecules have shown that their constrained structure can stabilize specific conformations required for biological activity. researchgate.net This structural rigidity can also facilitate cocrystallization with target proteins, providing invaluable high-resolution structural information about the binding mode.

| Feature | Acyclic (Linear) Analog | Macrocyclic Analog (e.g., this compound) |

| Conformational Flexibility | High | Low (Constrained) |

| Binding Entropy Penalty | High | Low |

| Binding Affinity | Generally Lower | Generally Higher |

| Target Profile | Prefers defined pockets/grooves | Can bind to flat/shallow surfaces (e.g., PPIs) |

| Selectivity | Potentially Lower | Potentially Higher |

Comparative SAR with Related Polyamine Alkaloids

This compound belongs to a family of isomeric macrocyclic spermidine alkaloids that also includes oncinotine (B1196384) and neooncinotine (B1239083). researchgate.netmdpi.com These isomers differ in the point of attachment of the polyamine chain to the fatty acid-derived backbone, resulting in different macrocycle ring sizes (17-, 18-, or 22-membered rings) and varied spacing of the amide and amine functionalities.

A direct comparison of the biological activities of these natural isomers represents a fundamental SAR study. While the syntheses of oncinotine and neooncinotine have been reported, acs.org comprehensive studies directly comparing their biological profiles against that of this compound are not widely available. Such a comparison would be highly informative, revealing how ring size and the positioning of the spermidine unit within the macrocycle affect target interaction and potency.

| Compound | Macrocycle Size | Structural Feature |

| Oncinotine | 17-membered | Spermidine acylated at the N-8 position. |

| Neooncinotine | 18-membered | Spermidine acylated at the N-4 position. |

| This compound | 22-membered | Spermidine acylated at the terminal N-1 position. epdf.pub |

Beyond its direct isomers, the activity of this compound can be contextualized by comparing it to other polyamine derivatives. For example, various synthetic polyamine analogs have been investigated as antiproliferative agents, with their activity often linked to their ability to interact with the polyamine transport system or to interfere with nucleic acid or enzyme function. researchgate.netacs.org The charge on the polyamine vector has been shown to be critical; neutral or positively charged conjugates tend to accumulate within cells far more effectively than negatively charged ones, underscoring the importance of the electrostatic properties of the spermidine motif in this compound. acs.org

Mechanistic Studies on Isooncinotine S Biological Activity

In Vitro Cellular and Molecular Investigations

Studies on N-alkylated polyamines, the class of molecules to which isooncinotine belongs, have consistently demonstrated antineoplastic activity against a variety of murine and human tumor cell lines in in vitro settings. scielo.brnih.gov The investigation into these effects involves a range of cellular and molecular assays designed to probe the interactions of these compounds with cancer cells.

A critical aspect of the cellular investigation of polyamine analogs is their transport into the cell. Research indicates that the efficacy of these compounds is dependent on the polyamine transport system (PTS). mdpi.com Studies using lung adenocarcinoma cell lines, for instance, have shown that cells deficient in the PTS are resistant to the cytotoxic effects of polyamine-based nanostructures. This resistance stems from the inability of the cells to import and accumulate the compounds. mdpi.com Pharmacological modulation of the PTS in competent cells further confirms the central role of this transport system in the activity of polyamine analogs. mdpi.com

The general approaches for investigating the in vitro activity of compounds like this compound are summarized in the table below.

| Investigation Type | Purpose | Example Application for Polyamine Analogs |

| Cell Proliferation Assays | To determine the dose-dependent inhibitory effect of the compound on cancer cell growth. | Measuring the IC50 (50% inhibitory concentration) in various tumor cell lines. nih.gov |

| Transport Uptake Studies | To quantify the accumulation of the compound inside the cell and determine reliance on specific transporters. | Using transport-deficient cell lines to confirm the role of the Polyamine Transport System (PTS). mdpi.com |

| Chromosome Analysis | To verify the cancerous nature of cell lines used in assays by observing aneuploidy. | Characterizing mammary and ovarian carcinoma cell lines before chemosensitivity testing. nih.gov |

| Isogenic Models | To study mechanisms of drug resistance by comparing a drug-sensitive parent cell line to a resistant derivative. | Developing cisplatin-resistant non-small cell lung cancer (NSCLC) models to find targetable pathways. nih.gov |

While broad studies confirm the activity of polyamine analogs, specific published data detailing the in vitro efficacy of this compound itself against particular cell lines remains limited in the available literature.

Identification of Molecular Targets and Binding Interactions

The biological activity of this compound is predicated on its interaction with specific molecular components within the cell. As a polyamine analog, its targets are inferred from the known interactions of native polyamines like spermine (B22157) and spermidine (B129725), and other synthetic analogs.

The primary molecular "target" for this compound's cellular entry is the Polyamine Transport System (PTS) . mdpi.comfrontiersin.org The PTS is not a single entity but a poorly characterized network of transporters responsible for regulating intracellular polyamine levels. frontiersin.orgresearchgate.net This system is crucial for the uptake of this compound, and its expression and activity level can determine a cell's sensitivity to the compound. The charge and structure of polyamine analogs are critical for recognition by the PTS. acs.org While the precise proteins of the human PTS are not fully identified, they are known to include P-type ATPases and members of the Solute Carrier (SLC) family, such as SLC22A4 (OCTN1) and SLC18B1 (VPAT). frontiersin.org

Once inside the cell, the polycationic nature of the spermidine backbone in this compound suggests a high affinity for negatively charged macromolecules. This leads to a second class of potential molecular targets:

Nucleic Acids (DNA and RNA): Polyamines are known to bind non-specifically to the phosphate (B84403) backbone of DNA and RNA, influencing their conformation, stability, and interaction with proteins involved in replication and transcription.

Acidic Proteins: Proteins with regions rich in acidic amino acid residues (aspartic acid, glutamic acid) can also serve as binding partners for polycationic polyamines.

The table below summarizes the potential molecular targets for this compound.

| Potential Molecular Target | Type | Role in this compound's Activity |

| Polyamine Transport System (PTS) | Protein Complex (Transporters) | Mediates the essential uptake of this compound into the cell, acting as a gateway. mdpi.comfrontiersin.org |

| Deoxyribonucleic acid (DNA) | Nucleic Acid | Potential binding could interfere with DNA replication and gene transcription. |

| Ribonucleic acid (RNA) | Nucleic Acid | Potential binding could affect protein translation and other RNA-mediated cellular processes. |

It is important to note that while these targets are strongly implicated based on the chemical nature of this compound and studies of related compounds, direct binding studies and affinity measurements for this compound with these specific targets are not extensively detailed in the reviewed literature.

Elucidation of Cellular Pathway Modulation

By acting as a mimic of natural polyamines, this compound is thought to modulate cellular pathways that are critically dependent on polyamine homeostasis. Polyamines are essential for a range of fundamental cellular processes, and their intracellular concentrations are rigorously controlled through biosynthesis, catabolism, and transport. mdpi.com

Cancer cells exhibit dysregulated polyamine metabolism and often have an elevated requirement for these molecules to sustain their rapid proliferation. mdpi.com Introducing a polyamine analog like this compound can disrupt this delicate balance and modulate key pathways:

Cell Proliferation and Growth: As polyamines are essential for cell division, an analog can interfere with this process, leading to cytostatic or cytotoxic effects. The antineoplastic activity observed in related compounds is a direct consequence of modulating this pathway. scielo.br

Polyamine Biosynthesis: The introduction of an exogenous polyamine analog can trigger feedback inhibition mechanisms, shutting down the cell's own production of natural polyamines. This disruption can further contribute to the antiproliferative effect.

Apoptosis (Programmed Cell Death): Some polyamine analogs have been shown to induce apoptosis. While the exact mechanism is complex, it may involve the generation of oxidative stress through polyamine catabolism or direct effects on mitochondrial function.

The reliance of cancer cells on a functional and often upregulated PTS makes this system a key vulnerability. By competing with natural polyamines for transport and intracellular binding sites, this compound can effectively starve the cell of the natural polyamines required to maintain its proliferative state.

Theoretical and Computational Approaches to Mechanism of Action

Computational chemistry provides powerful tools for predicting and understanding the interaction between a small molecule and its biological target. youtube.com Techniques like molecular docking and molecular dynamics simulations can model the binding affinity and stability of a ligand within the active site of a protein, offering insights into its mechanism of action. youtube.comnih.gov

In the context of this compound, computational studies have been prominently featured in the planning and optimization of its chemical synthesis. acs.orgnih.govrsc.org For example, theoretical models have been used to understand the stereochemistry of hydrogenation steps and the mechanics of iron-catalyzed cross-coupling reactions used to construct the macrocyclic scaffold. nih.govrsc.org

However, a review of the available scientific literature indicates a notable absence of published theoretical or computational studies aimed at elucidating the biological mechanism of action of this compound. There are no specific reports of molecular docking of this compound into the binding sites of potential protein targets, such as components of the polyamine transport system or enzymes involved in nucleic acid synthesis. Similarly, molecular dynamics simulations to explore its interaction with DNA or RNA have not been described. Such in silico studies could be invaluable in predicting specific binding partners and rationalizing its biological activity at a molecular level. mdpi.com

Advanced Research Directions and Methodological Innovations

Novel Catalytic Systems in Isooncinotine Chemistry

The synthesis of this compound has been a fertile ground for the application and development of novel catalytic systems. A significant breakthrough has been the use of iron-catalyzed cross-coupling reactions. rsc.orgpnas.orgnih.govcapes.gov.br These reactions have proven to be a cost-effective and less toxic alternative to the more traditionally used palladium and nickel catalysts for alkyl-aryl cross-coupling. pnas.org

In one notable synthesis, an iron-catalyzed coupling of a functionalized alkyl Grignard reagent with 2,6-dichloropyridine (B45657) was a key step, proceeding with high yield. rsc.org Specifically, the coupling of 2,6-dichloropyridine with a Grignard reagent in the presence of Fe(acac)₃ resulted in an 83% yield of the desired intermediate. rsc.org This demonstrates the efficiency and selectivity of iron catalysts in constructing the core structure of this compound. rsc.orgresearchgate.net Further advancements in iron-catalyzed reactions, such as those involving light-induced cross-coupling, suggest a promising future for developing even more efficient synthetic routes. tue.nl

Another crucial catalytic method employed in the total synthesis of (-)-isooncinotine is the ring-closing metathesis (RCM). rsc.orgpnas.orgnih.govcapes.gov.br This has been used in a highly integrated sequence with hydrogenation to form the saturated macrocyclic ring of the molecule. pnas.orgnih.govcapes.gov.br The combination of these catalytic strategies showcases a modern, catalysis-based approach to the synthesis of complex natural products like this compound. pnas.orgnih.govcapes.gov.br

| Catalyst System | Reactants | Key Transformation | Significance |

| Fe(acac)₃ | 2,6-dichloropyridine, functionalized alkyl Grignard reagent | Alkyl-aryl cross-coupling | Cost-effective and low-toxicity alternative to Pd/Ni catalysts. rsc.orgpnas.org |

| Ruthenium-based catalyst | Diene precursor | Ring-closing metathesis/hydrogenation | Efficient formation of the 22-membered lactam ring. pnas.orgnih.govcapes.gov.br |

| Heterogeneous asymmetric hydrogenation catalyst | Substituted pyridine (B92270) | Asymmetric hydrogenation | Establishes the chiral center of the molecule. pnas.orgnih.govcapes.gov.br |

Computational Chemistry and Molecular Modeling Applications

Computational methods are increasingly being applied to understand the structure, properties, and potential biological interactions of this compound and its analogs. mtu.eduopenaccessjournals.comwikipedia.org These in silico approaches provide valuable insights that complement experimental studies. mtu.edu

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in studying the synthesis of this compound. acs.orguib.no DFT calculations can provide insights into reaction mechanisms, such as the role of catalysts and the energetics of different reaction pathways. tue.nluib.no For example, in the context of iron-catalyzed cross-coupling reactions, DFT studies can help elucidate the catalytic cycle, including steps like transmetalation and reductive elimination. acs.org While specific DFT studies focused solely on this compound are not extensively detailed in the provided results, the application of these methods to similar catalytic systems underscores their importance in understanding and optimizing the synthesis of this complex molecule. tue.nluib.no

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with potential biological targets. diva-portal.org MD simulations can model the flexibility of both the ligand and the protein, providing a more realistic picture of the binding process than static docking models. diva-portal.org By simulating the movement of atoms over time, researchers can investigate the stability of protein-ligand complexes, identify key intermolecular interactions, and even predict binding affinities. diva-portal.orgnih.gov Although specific MD simulation studies on this compound were not found, this technique holds significant promise for elucidating its mechanism of action.

Docking Studies for Target Prediction

Molecular docking is a computational technique used to predict the binding orientation of a small molecule, like this compound, to a protein target. ijariie.commdpi.comwaocp.org This method is valuable for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions. ijariie.comnih.gov Inverse docking, where a single ligand is docked against a library of protein structures, can be a powerful tool for predicting the potential targets of this compound and its analogs. ijariie.comnih.gov The results of docking studies, often presented as a docking score, can help prioritize compounds for further experimental testing. mdpi.com

Integration of High-Throughput Screening in Analog Discovery

High-Throughput Screening (HTS) is a powerful technology for rapidly testing large libraries of chemical compounds for a specific biological activity. chemcopilot.comatcc.org This methodology is instrumental in the discovery of novel analogs of natural products like this compound. chemcopilot.com HTS can accelerate the identification of "hit" compounds from large and diverse chemical collections, which can then be optimized through medicinal chemistry to become "lead" compounds. sygnaturediscovery.comthermofisher.com

Q & A

Q. What are the key catalytic steps in the total synthesis of Isooncinoctine, and how do they influence yield and enantioselectivity?

Methodological Answer: The total synthesis involves three critical catalytic steps: (1) iron-catalyzed alkyl-aryl cross-coupling for pyridine functionalization, (2) heterogeneous asymmetric hydrogenation to establish chiral centers, and (3) ring-closing metathesis (RCM) to form the 22-membered macrocycle . To optimize yield, researchers should systematically vary catalyst loading (e.g., Fe vs. Ru-based catalysts) and reaction conditions (temperature, solvent polarity). Enantioselectivity in the hydrogenation step depends on the choice of chiral ligands and hydrogen pressure. Experimental protocols should follow reproducibility guidelines, including detailed characterization (NMR, HPLC) for intermediates .

| Synthesis Step | Catalytic Method | Key Parameters to Optimize |

|---|---|---|

| Alkyl-aryl coupling | Fe-catalyzed cross-coupling | Catalyst loading, solvent |

| Asymmetric hydrogenation | Heterogeneous hydrogenation | Ligand type, H₂ pressure |

| Macrocycle formation | Ru-catalyzed RCM | Reaction time, temperature |

How can researchers formulate a focused research question on Isooncinoctine's bioactivity using the PICOT framework?

Methodological Answer: Apply the PICOT framework to structure hypotheses:

- P (Population): Specific cell lines (e.g., cancer cells) or enzyme targets.

- I (Intervention): Isooncinoctine exposure at varying concentrations.

- C (Comparison): Control groups (e.g., untreated cells or known inhibitors).

- O (Outcome): Quantifiable metrics (e.g., IC₅₀, apoptosis rates).

- T (Time): Duration of exposure (e.g., 24–72 hours). Example: "Does Isooncinoctine (I) reduce viability in HeLa cells (P) compared to cisplatin (C) after 48 hours (T), as measured by ATP luminescence (O)?" .

Q. What analytical techniques are essential for characterizing Isooncinoctine's macrocyclic structure?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : Assign proton environments and confirm lactam ring connectivity.

- X-ray Crystallography : Resolve absolute stereochemistry of chiral centers.

- Mass Spectrometry (HRMS) : Verify molecular formula and purity.

- Circular Dichroism (CD) : Correlate configuration with optical activity. Contradictions in spectral data (e.g., NOE mismatches) require iterative re-analysis and computational modeling (DFT) to validate structural hypotheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during Isooncinoctine's structural elucidation?

Methodological Answer: Contradictions often arise from dynamic macrocyclic conformations or impurities. Strategies include:

- Variable Temperature NMR : Identify conformational exchange broadening.

- 2D NMR (COSY, NOESY) : Map through-space correlations to distinguish isomers.

- Comparative Analysis : Benchmark against synthetic intermediates or related alkaloids.

- Collaborative Validation : Cross-verify data with independent labs to rule out instrumentation bias .

Q. What strategies improve enantioselectivity in the asymmetric hydrogenation step of Isooncinoctine synthesis?

Methodological Answer:

- Ligand Screening : Test chiral phosphine ligands (e.g., BINAP, Josiphos) to enhance stereocontrol.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states.

- Pressure Modulation : Higher H₂ pressure (≥50 bar) can accelerate kinetics while maintaining selectivity.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can researchers design a study to investigate Isooncinoctine's mechanism of action using omics approaches?

Methodological Answer:

- Hypothesis : "Isooncinoctine disrupts mitochondrial function via spermidine pathway modulation."

- Experimental Design :

Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Proteomics : SILAC labeling to quantify protein abundance changes.

Metabolomics : LC-MS to track spermidine and acetylated metabolite levels.

- Data Integration : Use pathway analysis tools (e.g., KEGG, STRING) to map cross-omics interactions. Ensure statistical rigor with false discovery rate (FDR) correction for multi-parametric data .

Methodological Frameworks

Which criteria (e.g., FINER) should guide the evaluation of research questions on Isooncinoctine's therapeutic potential?

Methodological Answer: Apply the FINER framework:

- Feasible : Access to sufficient compound quantities (≥100 mg for in vivo studies).

- Interesting : Addresses gaps in macrocyclic alkaloid pharmacology.

- Novel : Explores understudied targets (e.g., polyamine transporters).

- Ethical : Complies with IACUC protocols for animal studies.

- Relevant : Aligns with NIH priorities for antimicrobial or anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.